m-PEG7-Azide

Vue d'ensemble

Description

m-PEG7-Azide: is a polyethylene glycol (PEG)-based compound that contains an azide group. It is commonly used as a reagent in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC) and strain-promoted alkyne-azide cycloaddition reactions (SPAAC). The compound is often utilized in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications .

Applications De Recherche Scientifique

Chemistry: m-PEG7-Azide is widely used in click chemistry for the synthesis of complex molecules, including polymers and dendrimers. Its ability to form stable triazole linkages makes it valuable in various chemical synthesis applications .

Biology: In biological research, this compound is used for labeling biomolecules, such as proteins and nucleic acids. The compound’s biocompatibility and stability make it suitable for in vivo studies .

Medicine: this compound is employed in the development of drug delivery systems and diagnostic agents. Its ability to conjugate with various biomolecules allows for targeted delivery and imaging applications .

Industry: In industrial applications, this compound is used in the production of advanced materials, including hydrogels and nanomaterials. Its versatility and reactivity make it a valuable tool in material science .

Mécanisme D'action

Target of Action

m-PEG7-Azide is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of intracellular proteins .

Mode of Action

This compound operates through a process known as click chemistry . It contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing Alkyne groups . Additionally, it can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the selective degradation of target proteins. The process involves tagging the target protein with ubiquitin, a small regulatory protein, which signals the proteasome to degrade the tagged protein .

Pharmacokinetics

As a protac linker, it’s designed to improve the solubility, pharmacokinetics, and bioactivity of the attached drug molecule .

Result of Action

The primary result of this compound’s action is the selective degradation of target proteins . By linking a ligand for an E3 ubiquitin ligase and a ligand for the target protein, this compound enables the formation of a ternary complex. This leads to the ubiquitination and subsequent degradation of the target protein .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

m-PEG7-Azide plays a crucial role in biochemical reactions due to its ability to form stable triazole linkages through click chemistry. This compound interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it can be conjugated to proteins and enzymes via azide-alkyne cycloaddition, facilitating the immobilization of these biomolecules on solid supports such as nanoparticles and magnetic beads . This interaction enhances the stability and activity of the immobilized proteins, making this compound a valuable reagent in the development of biosensors and biochips .

Cellular Effects

This compound influences various cellular processes by enabling the targeted delivery of biomolecules. When conjugated to nanoparticles, it can promote the internalization of cell-impermeant probes, thereby affecting cell signaling pathways and gene expression . The use of this compound in click chemistry reactions allows for the precise modification of cellular components, which can lead to changes in cellular metabolism and function . Additionally, this compound has been shown to facilitate the transfection of cells with small interference RNA (siRNA), highlighting its potential in gene therapy applications .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing alkyne, DBCO, or BCN groups . These reactions result in the formation of stable triazole linkages, which can be used to conjugate this compound to various biomolecules. This conjugation can lead to enzyme inhibition or activation, depending on the nature of the target biomolecule . The ability of this compound to form stable linkages with proteins and enzymes makes it a powerful tool for studying protein-protein interactions and cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable under recommended storage conditions, but its activity can be affected by prolonged exposure to light and heat . In in vitro studies, the long-term effects of this compound on cellular function have been observed, with some studies reporting changes in protein activity and cellular metabolism over time . These temporal effects highlight the importance of proper storage and handling of this compound in laboratory experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to facilitate the targeted delivery of biomolecules without causing significant toxicity . At high doses, this compound can induce adverse effects such as oxidative stress and alterations in cellular metabolism . These dosage-dependent effects underscore the need for careful optimization of this compound concentrations in experimental studies to minimize potential toxicities.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its role in click chemistry reactions. The azide group in this compound can react with alkyne-containing molecules to form stable triazole linkages, which can influence metabolic flux and metabolite levels . Additionally, this compound can interact with enzymes and cofactors involved in these pathways, further modulating cellular metabolism . The ability of this compound to participate in these reactions makes it a valuable tool for studying metabolic processes and developing targeted therapies.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound can be conjugated to nanoparticles, which facilitates its uptake and distribution within cells . Once inside the cell, this compound can localize to specific cellular compartments, depending on the nature of its conjugated biomolecule . This targeted distribution allows for precise modulation of cellular functions and enhances the efficacy of this compound in biochemical applications.

Subcellular Localization

The subcellular localization of this compound is influenced by its conjugation to specific targeting signals or post-translational modifications. For example, this compound can be directed to the mitochondria, nucleus, or other organelles through the use of appropriate targeting sequences . This localization can affect the activity and function of this compound, enabling researchers to study its effects in different cellular contexts . The ability to control the subcellular localization of this compound makes it a versatile tool for investigating cellular processes and developing targeted therapies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of m-PEG7-Azide typically involves the reaction of a polyethylene glycol derivative with an azide-containing reagent. One common method is the reaction of m-PEG7-OH with sodium azide in the presence of a suitable solvent and catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually produced in facilities equipped with advanced chemical reactors and purification systems .

Analyse Des Réactions Chimiques

Types of Reactions:

Click Chemistry Reactions: m-PEG7-Azide undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. .

Reduction Reactions: The azide group in this compound can be reduced to an amine using reagents such as triphenylphosphine in the Staudinger reaction.

Common Reagents and Conditions:

Major Products:

Comparaison Avec Des Composés Similaires

m-PEG4-Azide: Similar to m-PEG7-Azide but with a shorter PEG chain, making it less hydrophilic.

m-PEG12-Azide: Contains a longer PEG chain, providing greater solubility and flexibility.

Aminooxy-PEG7-Azide: Contains an aminooxy group in addition to the azide group, allowing for additional reactivity with carbonyl-containing molecules.

Uniqueness: this compound is unique due to its optimal PEG chain length, which provides a balance between hydrophilicity and flexibility. This makes it highly suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Propriétés

IUPAC Name |

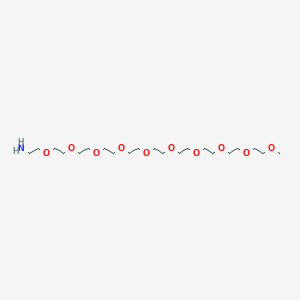

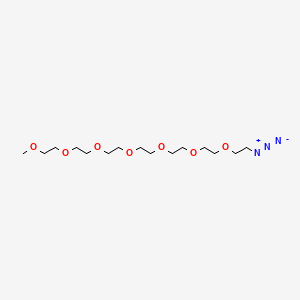

1-azido-2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31N3O7/c1-19-4-5-21-8-9-23-12-13-25-15-14-24-11-10-22-7-6-20-3-2-17-18-16/h2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKPCQLXBYKYWQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10731616 | |

| Record name | 22-Azido-2,5,8,11,14,17,20-heptaoxadocosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10731616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208987-04-6 | |

| Record name | 22-Azido-2,5,8,11,14,17,20-heptaoxadocosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10731616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4s)-6-(4-Chlorophenyl)-8-Methoxy-1-Methyl-4h-[1,2,4]triazolo[4,3-A][1,4]benzodiazepin-4-Yl]-N-Ethylacetamide](/img/structure/B609211.png)